3'-Fluoro-5'-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-5’-methylpropiophenone is an organic compound with the molecular formula C10H11FO and a molecular weight of 166.192 g/mol It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 3’ position and a methyl group at the 5’ position on the phenyl ring
Preparation Methods
The synthesis of 3’-Fluoro-5’-methylpropiophenone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-5-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and scalability .
Chemical Reactions Analysis
3’-Fluoro-5’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3’-Fluoro-5’-methylpropiophenone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3’-Fluoro-5’-methylpropiophenone exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor ligand. The compound’s interactions with enzymes or receptors can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
3’-Fluoro-5’-methylpropiophenone can be compared with other similar compounds such as propiophenone, 3’-fluoropropiophenone, and 5’-methylpropiophenone. These compounds share structural similarities but differ in their substituents, which influence their chemical properties and reactivity.
Propiophenone: Lacks the fluorine and methyl substituents, making it less lipophilic and potentially less reactive in certain chemical reactions.
3’-Fluoropropiophenone: Contains a fluorine atom but lacks the methyl group, affecting its steric and electronic properties.
5’-Methylpropiophenone: Contains a methyl group but lacks the fluorine atom, influencing its reactivity and biological activity.
The uniqueness of 3’-Fluoro-5’-methylpropiophenone lies in the combined presence of both fluorine and methyl substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAOJGXJRWCNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.